molecular formula C8H10O6 B6256852 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1824529-29-4

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6256852
CAS No.: 1824529-29-4
M. Wt: 202.2
InChI Key:
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Description

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H10O6. This compound is notable for its unique cyclopropane ring structure, which is substituted with methoxycarbonyl and carboxylic acid groups. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with a suitable alkene in the presence of a strong base and a phase-transfer catalyst. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired diastereomeric mixture .

Chemical Reactions Analysis

Types of Reactions

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring can act as a reactive site, facilitating interactions with biological targets. The methoxycarbonyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
  • 3,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
  • 2,3-bis(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Uniqueness

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring. This arrangement influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

1824529-29-4

Molecular Formula

C8H10O6

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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